1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one typically involves multi-step organic reactions. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure and has been studied for its potential antileishmanial activity.
1H-pyrrol-3(2H)-one: This compound is another structurally related molecule that has been synthesized using asymmetric methods.
Uniqueness
1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(6,6-dimethyl-2,3,3a,4,5,6a-hexahydropyrrolo[3,4-b]pyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H18N2O/c1-7(13)12-5-4-8-6-11-10(2,3)9(8)12/h8-9,11H,4-6H2,1-3H3 |
InChI Key |
JKPQOVFRBPGBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2C1C(NC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.